

Application Note: High-Resolution NMR Characterization of α -Amino Acid Derivatives

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Compound of Interest

| | |
|----------------|---------------------------------------|
| Compound Name: | 3-Acetamido-3-(p-tolyl)propanoic acid |
| CAS No.: | 886363-72-0 |
| Cat. No.: | B1340559 |

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Target Analyte: **3-Acetamido-3-(p-tolyl)propanoic acid** Methodology: 1D (

H,

C) and 2D (COSY, HSQC, HMBC) NMR Spectroscopy[1]

Executive Summary

α -Amino acids are critical building blocks in modern medicinal chemistry, offering increased proteolytic stability compared to their

α -amino counterparts.[1] The characterization of **3-Acetamido-3-(p-tolyl)propanoic acid** presents unique stereochemical challenges, specifically the diastereotopicity of the

α -methylene protons induced by the adjacent chiral center.[1]

This guide provides a standardized protocol for the complete structural assignment of this molecule. It moves beyond basic spectral listing to explain the causality of signal patterns, ensuring researchers can distinguish this scaffold from structural isomers (e.g.,

α -amino acid derivatives) and impurities.

Chemical Structure & Numbering

To ensure clarity in assignment, we utilize the following numbering scheme:

- C1: Carboxylic Acid Carbon[1][2]
- C2:
-Methylene Carbon (Diastereotopic protons
)
- C3:
-Methine Carbon (Chiral center, attached to Amide and Toly)
- C4: Amide Carbonyl[1]
- C5: Acetyl Methyl Carbon
- Ar1-Ar6: p-Tolyl Aromatic Ring[1]
- Ar-Me: Toly Methyl Carbon[1]

Experimental Protocol

Sample Preparation

Objective: Maximize signal resolution and prevent aggregation.

- Solvent Selection:DMSO-d
(Dimethyl sulfoxide-d
) is the mandatory solvent.[1]
 - Reasoning: Chloroform-d (CDCl
) often leads to broad amide signals due to poor solubility and rapid proton exchange.
DMSO-d

stabilizes the amide -NH- doublet and the carboxylic acid proton via hydrogen bonding, enabling accurate integration.[1]

- Concentration: 10–15 mg of analyte in 600

L of solvent.

- Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)

- Temperature: 298 K (25°C).

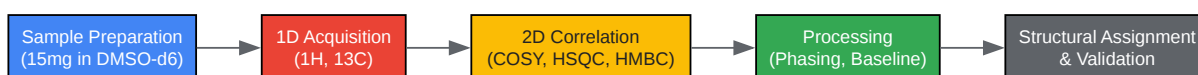
- Relaxation Delay (D1): Set to

2.0 seconds to ensure full relaxation of the rigid aromatic protons and accurate integration of the methyl singlets.

- Pulse Angle: 30° pulse for standard 1D acquisition.

Workflow Diagram

The following diagram outlines the logical flow from sample prep to structural confirmation.



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Figure 1: Standardized NMR characterization workflow for

-amino acid derivatives.

Spectral Analysis & Assignment Logic

¹H NMR Characterization

The proton spectrum of **3-Acetamido-3-(p-tolyl)propanoic acid** in DMSO-d

exhibits distinct features of a

-amino acid. The most critical "Senior Scientist" insight here is the diastereotopicity of the C2 protons.

Detailed Assignment Table:

| Position | (ppm) | Multiplicity | (Hz) | Interpretation & Logic |
|----------|-------------|--------------|-----------|--|
| COOH | ~12.1 | br s | - | Carboxylic acid proton.[1] Broad due to H-bonding exchange.[1] |
| NH | 8.35 | d | 8.5 | Amide proton.[1] Doublet arises from coupling to the C3-H methine.[1] High shift indicates H-bonding.[1] |
| Ar-H | 7.15 - 7.25 | m (AA'BB') | - | p-Tolyl aromatic protons.[1] Appears as a second-order "doublet of doublets" pattern typical of 1,4-substitution.[1] |
| C3-H | 5.20 | q / m | 7.0 - 8.5 | Chiral Methine. [1] Couples to NH (8.5 Hz) and both C2 protons. The "quartet-like" appearance is due to similar values.[1] |
| C2-H | 2.65 | dd | 15.5, 7.5 | Diastereotopic Proton 1. Large geminal coupling (15.5 Hz) to H |

| | | | | |
|----------|------|----|-----------|--|
| | | | | and vicinal coupling to C3-H. |
| C2-H | 2.55 | dd | 15.5, 6.8 | Diastereotopic Proton 2. Chemically non-equivalent to H due to the adjacent chiral center (C3).[1] |
| Tolyl-CH | 2.26 | s | - | Aromatic Methyl.[1] Singlet. Diagnostic for the p-tolyl group. |
| Ac-CH | 1.78 | s | - | Acetyl Methyl.[1] Distinctly shielded compared to the aromatic methyl. |

Key Diagnostic: The C2 methylene protons appearing as two separate sets of signals (ABX system) confirms the presence of the adjacent chiral center at C3. In an achiral environment (like a simple ethyl chain), these would appear as a triplet or doublet.

C NMR Characterization

Carbon NMR confirms the backbone skeleton.

| Position | (ppm) | Type | Assignment Logic |
|------------|--------------|--------|---|
| C1 (Acid) | 172.5 | C=O[1] | Downfield carbonyl, characteristic of carboxylic acids.[1] |
| C4 (Amide) | 168.8 | C=O[1] | Amide carbonyl, slightly more shielded than the acid.[1] |
| Ar-Quat | 139.5, 136.0 | Cq | Quaternary aromatic carbons (ipso to alkyl and methyl).[1] |
| Ar-CH | 129.0, 126.5 | CH | Aromatic methines.[1] |
| C3 | 49.5 | CH | Chiral center.[1] Chemical shift reflects N-substitution.[1] |
| C2 | 40.8 | CH | Methylene carbon.[1] |
| Tolyl-CH | 20.8 | CH | Aromatic methyl.[1] |
| Ac-CH | 22.8 | CH | Acetyl methyl.[1] |

Advanced Validation: 2D NMR Correlations

To prove the connectivity unequivocally, 2D experiments are required. This prevents misidentification with structural isomers (e.g., regioisomers where the amide might be on the aromatic ring).

Connectivity Logic (HMBC & COSY)

- COSY (Through-Bond H-H):
 - NH

C3-H: Confirms the amide is attached to the chiral center.

- C3-H

C2-H

/H

: Establishes the Propanoic backbone connectivity.

- HMBC (Long-Range H-C):

- NH

C4 (Amide C=O): Links the proton to the acetyl group.

- C3-H

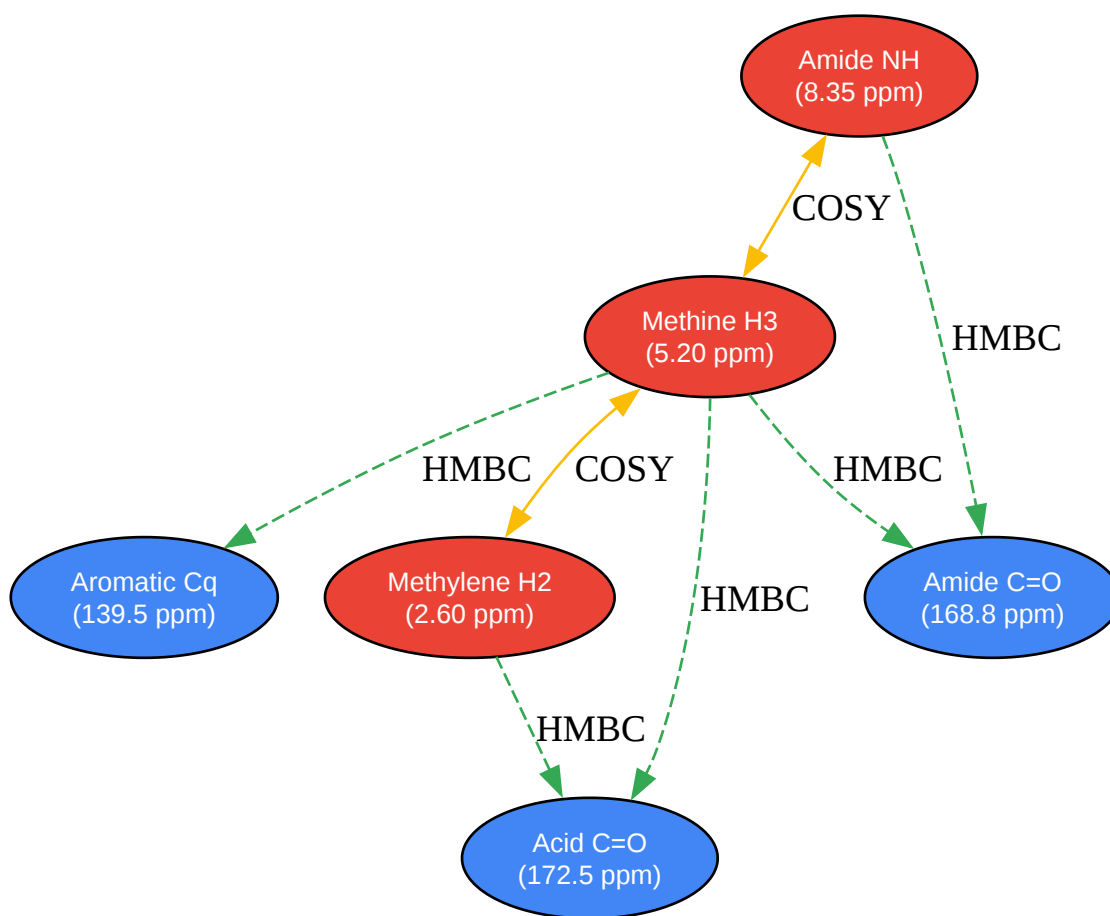
C1 (Acid C=O): Confirms the beta-position relative to the acid.

- Toly-CH

Ar-C: Anchors the methyl group to the aromatic ring.^[1]

Correlation Diagram

The following diagram visualizes the critical HMBC correlations used to "lock" the structure.



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Figure 2: Key HMBC (dashed green) and COSY (solid yellow) correlations confirming the -amino acid scaffold.

Troubleshooting & Quality Control

- Impurity Flag (Rodionov Reaction): A common impurity in the synthesis of this compound is the -unsaturated acid (cinnamic acid derivative) formed via elimination of the acetamido group.
 - Detection: Look for alkene double bond protons around 6.5–7.5 ppm (large coupling constants, Hz for trans isomers) and the absence of the NH doublet.

- Water Peak Interference: In DMSO-d

, the water peak appears around 3.33 ppm. Ensure the C2 protons (~2.6 ppm) are not obscured by broad water tails in wet samples.

References

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Sources

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